molecular formula C14H17N5O B2744604 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine CAS No. 2380071-44-1

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine

Cat. No.: B2744604
CAS No.: 2380071-44-1
M. Wt: 271.324
InChI Key: AVZLHTUGIKNKOY-UHFFFAOYSA-N
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Description

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is a heterocyclic compound that features both pyrimidine and piperidine moieties. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a valuable subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine typically involves the formation of the piperidine and pyrimidine rings followed by their subsequent coupling. One common method includes the reaction of pyrimidine derivatives with piperidine intermediates under controlled conditions. For example, a Diels–Alder reaction between a key intermediate and a triazine derivative can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include hydrogenation, cyclization, and functionalization reactions, utilizing catalysts and specific reaction conditions to optimize the production .

Chemical Reactions Analysis

Types of Reactions

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for hydrogenation, various oxidizing agents for oxidation, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Mechanism of Action

The mechanism of action of 2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in fibrosis, thereby reducing collagen production and deposition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine is unique due to its dual pyrimidine and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-4-12(11-20-14-17-7-3-8-18-14)10-19(9-1)13-15-5-2-6-16-13/h2-3,5-8,12H,1,4,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZLHTUGIKNKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)COC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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